molecular formula C6H9NO2 B1399329 8-Oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 83601-55-2

8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B1399329
CAS No.: 83601-55-2
M. Wt: 127.14 g/mol
InChI Key: MNYUSIQFKHKEQT-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[321]octan-2-one is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under specific conditions, such as Mitsunobu conditions or using sulfonyl chloride and a base . Another method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the aforementioned synthetic routes, ensuring high yield and purity. The use of continuous flow chemistry and other advanced techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic compounds .

Scientific Research Applications

8-Oxa-3-azabicyclo[3.2.1]octan-2-one has several applications in scientific research:

Comparison with Similar Compounds

8-Oxa-3-azabicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as:

    2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but lacks the oxygen atom present in this compound.

    8-Azabicyclo[3.2.1]octane: Another related compound, which is the central core of tropane alkaloids and displays a wide array of biological activities.

The presence of the oxygen atom in this compound imparts unique chemical properties and reactivity, distinguishing it from its analogs.

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYUSIQFKHKEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735103
Record name 8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83601-55-2
Record name 8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one in the context of sustainable polymer production?

A1: this compound is a furan-based monomer that can be used in the production of polyesters and polyamides []. The significance lies in its potential to be derived from furfurylamine, a compound obtainable from lignocellulose, a major component of inedible biomass []. This presents a more sustainable alternative to the traditional petrochemical-based production of these polymers, potentially reducing reliance on fossil fuels and promoting eco-friendlier practices [].

Q2: How does the synthesis of this compound described in the research differ from previous methods?

A2: The research highlights a novel carbamate-promoted carboxylation strategy for synthesizing this compound from furfurylamine []. Previous methods often involved multiple steps, expensive reagents, and generated toxic byproducts []. This new approach utilizes only reductive transformations with water and acetic acid as solvents, making it more environmentally friendly and cost-effective [].

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